![molecular formula C9H12O5 B2935710 (1S,4R)-7-Oxabicyclo[2.2.1]heptane-2alpha,3alpha-dicarboxylic acid 2-methyl ester CAS No. 121423-53-8](/img/structure/B2935710.png)
(1S,4R)-7-Oxabicyclo[2.2.1]heptane-2alpha,3alpha-dicarboxylic acid 2-methyl ester
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Description
Scientific Research Applications
Synthesis and Characterization
This compound has been a subject of interest in various synthetic and analytical chemistry research areas. For example, it has been involved in the preparation of enantiomerically pure derivatives, serving as a versatile chiral building block for synthesizing terpenoids and other complex molecules. Such studies often involve detailed characterizations using techniques like NMR and MS to elucidate structural properties (Guangzhe Yu, 2005; Yukun Guan & Yu-Lin Li, 2005).
Application in Organic Synthesis
This compound has seen significant application in the field of organic synthesis, particularly in the synthesis of bicyclic amino acid derivatives via Aza-Diels-Alder reactions. Such reactions are pivotal in the creation of novel organic compounds with potential therapeutic applications (H. Waldmann & M. Braun, 1991).
Role in Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have been synthesized for their anti-HIV activity. This involves the selective esterification of the compound to create derivatives that have been evaluated for their therapeutic index and toxicity, providing valuable insights into the structure-activity relationship of these compounds (Song Dan-qing, 2009).
Contribution to Stereochemistry
The synthesis of optically active derivatives of this compound has contributed to the field of stereochemistry, enabling the assignment of absolute configuration to these molecules. This is crucial for understanding the stereospecific interactions of these compounds in biological systems (J. Das et al., 1987).
Advanced Synthesis Techniques
Research has also focused on adapting traditional synthesis methods to modern technologies like microreactor systems. This approach has been applied to the synthesis of pharmaceutical intermediates derived from this compound, demonstrating the potential for more efficient and safer production methods (L. Rumi et al., 2009).
properties
IUPAC Name |
(1R,2S,3R,4S)-3-methoxycarbonyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O5/c1-13-9(12)7-5-3-2-4(14-5)6(7)8(10)11/h4-7H,2-3H2,1H3,(H,10,11)/t4-,5+,6-,7+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYHOZSKZMLUKB-UCROKIRRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCC(C1C(=O)O)O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1[C@@H]2CC[C@H]([C@H]1C(=O)O)O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,4R)-7-Oxabicyclo[2.2.1]heptane-2alpha,3alpha-dicarboxylic acid 2-methyl ester |
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